![molecular formula C26H28N4O2 B2937089 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226439-51-5](/img/structure/B2937089.png)
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Beschreibung
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to the quinoline via a nitrogen atom, while the N-[(3-methoxyphenyl)methyl] group introduces additional aromatic and methoxy functionalities.
Key structural features:
- Quinoline backbone: Provides a planar aromatic system conducive to π-π stacking interactions.
- 6-Ethyl group: Introduces lipophilicity, which may influence membrane permeability and metabolic stability.
- 3-Methoxyphenylmethyl side chain: Contributes to steric bulk and modulates solubility via the methoxy group.
While direct pharmacological data for this compound are absent in the evidence, structurally analogous piperidine-4-carboxamide derivatives have demonstrated activity against viral targets (e.g., HCV inhibitors in –2) and cardiovascular systems (e.g., T-type Ca²⁺ channel blockers in ).
Eigenschaften
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-7-8-24-23(14-18)25(21(15-27)17-28-24)30-11-9-20(10-12-30)26(31)29-16-19-5-4-6-22(13-19)32-2/h4-8,13-14,17,20H,3,9-12,16H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRYEAOCUAACL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinoline moiety : Known for various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Methoxyphenyl group : Implicated in enhancing lipophilicity and bioavailability.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit specific kinases, such as ERK5, which plays a crucial role in cell proliferation and survival . The introduction of a cyano group in the quinoline structure is hypothesized to enhance binding affinity to these targets.
- Neurotransmitter Modulation : The piperidine component is often linked to interactions with neurotransmitter transporters, suggesting potential applications in treating neurological disorders .
- Anti-inflammatory Effects : Some derivatives of quinoline compounds have demonstrated anti-inflammatory properties, which could extend to this compound as well .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Key parameters include:
Parameter | Value |
---|---|
Oral Bioavailability | 42% |
Clearance (Cl) | 14 mL/min/kg |
Volume of Distribution (Vd) | 0.6 L/kg |
Half-life (t1/2) | 80 min |
These parameters suggest a moderate absorption and distribution profile, which is favorable for oral administration .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:
- In Vitro Studies : A study assessing ERK5 inhibition found that structural modifications significantly impacted potency, indicating that similar adjustments might enhance the efficacy of our compound .
- In Vivo Efficacy : Animal models have been utilized to test related compounds for their effects on inflammation and cancer cell proliferation. These studies suggest potential applications in treating diseases characterized by excessive inflammatory responses or uncontrolled cell growth .
- Safety Profile : Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity at therapeutic doses, making them suitable candidates for further development .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Key Observations:
Quinoline Modifications: The 6-ethyl group in the target compound increases lipophilicity compared to the 6-ethoxy () and 6-methyl () analogues. Ethyl groups generally enhance metabolic stability relative to ethoxy groups, which may undergo hydrolysis . The 3-cyano group is conserved across all analogues, suggesting its critical role in target engagement, possibly via hydrogen bonding or dipole interactions.
Benzylamide Side Chain :
- The 3-methoxyphenylmethyl group in the target compound balances hydrophilicity (methoxy) and lipophilicity (phenyl), whereas the 3-chlorophenylmethyl () and 3-methylsulfanylphenyl () substituents prioritize electron-withdrawing or hydrophobic effects, respectively.
Physicochemical Properties :
- Higher molecular weight (465.5 vs. 402.5–418.9) in the target compound may impact bioavailability, as per Lipinski’s Rule of Five (molecular weight <500 Da preferred).
Key Observations:
Synthetic Efficiency :
- Analogues in –2 were synthesized with yields of 55–62% and >99.8% HPLC purity, indicating robust synthetic routes applicable to the target compound .
Pharmacological Diversity :
- Piperidine-4-carboxamides exhibit versatility, with demonstrated activity against viral (HCV, SARS-CoV-2) and cardiovascular (T-type Ca²⁺ channels) targets . The target compound’s 3-methoxyphenylmethyl group may confer unique selectivity profiles.
Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CN, Cl) on the quinoline core correlate with enhanced binding in HCV inhibitors . Methoxy groups on the benzylamide side chain (as in the target compound) may reduce cytotoxicity compared to halogenated analogues ().
Vorbereitungsmethoden
Gould-Jacobs Cyclization for Quinoline Core Formation
The 6-ethyl-3-cyanoquinoline scaffold is synthesized via Gould-Jacobs cyclization, employing β-ketoesters and aniline derivatives. For example:
- Step 1 : Ethyl 3-ethoxyacrylate (1.2 eq) reacts with 4-ethylaniline in dichloromethane under reflux to form β-anilinocrotonate.
- Step 2 : Cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours yields 4-hydroxy-6-ethylquinoline.
- Step 3 : Chlorination using POCl₃/I₂ at 80°C converts the 4-hydroxyl group to 4-chloro-6-ethylquinoline (82% yield).
- Step 4 : Cyanation at position 3 via Pd-catalyzed cross-coupling with Zn(CN)₂ under microwave irradiation (150°C, 20 min) delivers 3-cyano-4-chloro-6-ethylquinoline.
Key Data :
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
1 | Ethyl 3-ethoxyacrylate, DCM, reflux | 89% | 95% |
2 | PPA, 120°C | 75% | 98% |
3 | POCl₃/I₂, 80°C | 82% | 99% |
4 | Zn(CN)₂, Pd(PPh₃)₄, MW | 68% | 97% |
Alternative Pfitzinger Reaction for Functionalized Quinolines
For scale-up synthesis, the Pfitzinger reaction using isatin derivatives and β-ketoesters offers improved regioselectivity:
- Isatin-5-ethyl (1 eq) reacts with ethyl acetoacetate in NaOH/EtOH to form 6-ethyl-4-hydroxyquinoline-3-carboxylic acid.
- Decarboxylation at 200°C under vacuum yields 4-hydroxy-6-ethylquinoline, followed by chlorination and cyanation as above.
Synthesis of N-(3-Methoxybenzyl)Piperidine-4-Carboxamide
Piperidine-4-Carboxylic Acid Activation
Piperidine-4-carboxylic acid (1 eq) is activated as a mixed anhydride using ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at 0°C. Subsequent reaction with 3-methoxybenzylamine (1.05 eq) at 25°C for 12 hours affords N-(3-methoxybenzyl)piperidine-4-carboxamide (91% yield).
Optimization Note : Use of HATU/DIPEA in DMF increases yield to 95% but raises purification complexity.
Coupling of Quinoline and Piperidine Modules
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-3-cyano-6-ethylquinoline (1 eq) reacts with N-(3-methoxybenzyl)piperidine-4-carboxamide (1.1 eq) in DMF at 100°C for 24 hours with K₂CO₃ (2 eq) as base. The reaction achieves 78% yield, with unreacted quinoline recovered via column chromatography (SiO₂, EtOAc/hexane 7:3).
Side Reaction Mitigation :
- Addition of catalytic TBAB (0.1 eq) reduces reaction time to 12 hours.
- Exclusion of moisture prevents hydrolysis of the 4-chloro group.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity with retention time 12.7 min.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.